molecular formula C7H7N3O2 B13122225 2-Methylimidazo[1,2-a]pyrazine-3,8-diol

2-Methylimidazo[1,2-a]pyrazine-3,8-diol

Katalognummer: B13122225
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: YEGWWMOUWSXWST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylimidazo[1,2-a]pyrazine-3,8-diol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and pharmaceutical chemistry. The unique structure of this compound makes it a valuable scaffold for various chemical reactions and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyrazine-3,8-diol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminopyrazine with 2-bromoacetaldehyde diethyl acetal, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylimidazo[1,2-a]pyrazine-3,8-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

2-Methylimidazo[1,2-a]pyrazine-3,8-diol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases like Alzheimer’s and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methylimidazo[1,2-a]pyrazine-3,8-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • 2-Methylimidazo[1,2-a]pyrazine
  • 2-Methylimidazo[1,2-a]pyrimidine

Uniqueness

2-Methylimidazo[1,2-a]pyrazine-3,8-diol stands out due to its unique diol functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Eigenschaften

Molekularformel

C7H7N3O2

Molekulargewicht

165.15 g/mol

IUPAC-Name

3-hydroxy-2-methyl-7H-imidazo[1,2-a]pyrazin-8-one

InChI

InChI=1S/C7H7N3O2/c1-4-7(12)10-3-2-8-6(11)5(10)9-4/h2-3,12H,1H3,(H,8,11)

InChI-Schlüssel

YEGWWMOUWSXWST-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C=CNC(=O)C2=N1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.